(3S,4S)-1-[(1-ethylpyrazol-4-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol
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Overview
Description
(3S,4S)-1-[(1-ethylpyrazol-4-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol is a complex organic compound that belongs to the class of piperidines. This compound is characterized by its unique structure, which includes a piperidine ring, a naphthalene moiety, and a pyrazole group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-[(1-ethylpyrazol-4-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Naphthalene Moiety: The naphthalene group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Introduction of the Pyrazole Group: The pyrazole group is added through a condensation reaction with an appropriate pyrazole derivative.
Final Assembly: The final compound is assembled through a series of purification and isolation steps, ensuring the correct stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-[(1-ethylpyrazol-4-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
(3S,4S)-1-[(1-ethylpyrazol-4-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (3S,4S)-1-[(1-ethylpyrazol-4-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-1-[(1-methylpyrazol-4-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol
- (3S,4S)-1-[(1-ethylpyrazol-4-yl)methyl]-4-phenylpiperidin-3-ol
- (3S,4S)-1-[(1-ethylpyrazol-4-yl)methyl]-4-naphthalen-2-ylpiperidin-3-one
Uniqueness
(3S,4S)-1-[(1-ethylpyrazol-4-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol stands out due to its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties
Properties
IUPAC Name |
(3S,4S)-1-[(1-ethylpyrazol-4-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-2-24-14-16(12-22-24)13-23-10-9-20(21(25)15-23)19-8-7-17-5-3-4-6-18(17)11-19/h3-8,11-12,14,20-21,25H,2,9-10,13,15H2,1H3/t20-,21+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSRNOUHSCSFLH-LEWJYISDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2CCC(C(C2)O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)CN2CC[C@H]([C@@H](C2)O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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